
vacquinol-1
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vacquinol-1 involves several steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The stereoselective synthesis of the active isomers of this compound has also been reported, providing a basis for further development .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
vacquinol-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols and amines .
Applications De Recherche Scientifique
In Vitro Studies
Research has demonstrated that Vacquinol-1 effectively induces cell death in various GBM cell lines. For instance, studies using patient-derived GBM cells showed that this compound could significantly reduce cell viability by promoting vacuole formation and energy depletion .
In Vivo Studies
This compound has been tested in several animal models:
- Zebrafish Models : In a zebrafish xenograft model, this compound was shown to inhibit tumor growth effectively, with treated zebrafish exhibiting prolonged survival compared to controls .
- Mouse Models : In intracranial mouse xenograft models, oral administration of this compound resulted in substantial tumor volume reduction and improved survival rates. For example, only two out of eight mice treated with this compound died during an 80-day observation period, whereas all control mice died by day 60 .
Comparative Efficacy
The following table summarizes the efficacy of this compound across different studies:
Broader Implications
Beyond glioblastoma, there is emerging interest in exploring the therapeutic potential of this compound against other cancer types. Preliminary studies suggest that it may also exhibit antitumor effects in hepatocellular carcinoma; however, further investigation is required to confirm these findings and elucidate its mechanisms in different cancer contexts .
Mécanisme D'action
The mechanism of action of vacquinol-1 involves its ability to penetrate the blood-brain barrier and target glioblastoma cells. It induces cell death by causing catastrophic vacuolization, a process that disrupts cellular integrity and leads to necrosis-like cell death . The compound’s efficacy is influenced by its stereochemical features, with specific isomers displaying distinct pharmacokinetic and pharmacodynamic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
vacquinol-1 (NSC13316): An early lead compound in this series, known for its bioavailability and ability to penetrate the blood-brain barrier.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one, which have shown biological activity.
Uniqueness
What sets this compound apart is its specific mechanism of inducing cell death in glioblastoma cells, making it a promising candidate for further development as a therapeutic agent .
Activité Biologique
Vacquinol-1 (Vacq1) is a quinolone derivative that has garnered attention for its selective cytotoxicity against glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. This article explores the biological activity of Vacq1, focusing on its mechanisms of action, efficacy in preclinical models, and implications for future therapeutic strategies.
Research has elucidated several key mechanisms through which Vacq1 exerts its cytotoxic effects on glioblastoma cells:
- Endolysosomal Disruption : Vacq1 induces the formation of abnormal endolysosomal vesicles, including enlarged vacuoles and acidic vesicle organelles (AVOs). These changes are attributed to Vacq1's direct interaction with calmodulin (CaM) and activation of v-ATPase, leading to impaired lysosomal reformation and increased acidification within endosomal compartments .
- ATP Depletion : A significant consequence of Vacq1 treatment is the depletion of cellular ATP levels, which occurs prior to cell death. Studies show that ATP levels drop markedly within 24 hours of exposure to Vacq1, correlating with reduced cell viability . This ATP depletion is a critical factor in the induction of a specific type of cell death known as methuosis, characterized by catastrophic vacuolization .
- Counter Regulation by Exogenous ATP : Interestingly, the presence of exogenous ATP can counteract the cell death induced by Vacq1. At concentrations as low as 1 μM, ATP appears to activate TRPM7 channels, which mitigate the cytotoxic effects of Vacq1 in GBM cells .
In Vitro Studies
Vacq1 has demonstrated potent cytotoxicity in various glioma cell lines. For instance, in vitro studies have reported an IC50 value of approximately 4.57 µM for RG2 cells and 5.81 µM for NS1 cells . The drug's ability to induce rapid cell death without affecting non-transformed tissues highlights its potential as a targeted therapy.
In Vivo Studies
Preclinical trials involving rat models carrying glioblastoma (RG2 and NS1) have revealed mixed results regarding the efficacy of Vacq1:
- RG2 Model : Treatment with Vacq1 resulted in a significant reduction in tumor size; however, no overall survival benefit was observed . Immunological assessments indicated no marked changes in immune cell infiltrates post-treatment.
- NS1 Model : In contrast, no significant effects on tumor growth or survival were noted in NS1-bearing rats treated with Vacq1 compared to controls. This suggests variability in response based on tumor type or model used .
Summary of Research Findings
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLJPGAHSLIQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279588 | |
Record name | NSC13316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-80-8 | |
Record name | NSC13316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC13316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5428-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.